MRSA Antibacterial Potency of Downstream 5,7-Dibromo-2-benzoylbenzofuran Derivatives vs. Non-Brominated and Monobromo Analogues
5,7-Dibromo-2-benzoylbenzofurans, synthesized via Rap–Stoermer condensation of 5,7-dibromosalicylaldehyde—a direct oxidation product of 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one—demonstrate quantifiable anti-MRSA activity that is contingent on the 5,7-dibromo substitution pattern [1]. The most active derivative (9b, bearing a carboxylic acid functional group) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA ATCC 43300 and ATCC 33591 strains [1]. In checkerboard synergy assays, combinations with standard antibiotics (gentamicin, ciprofloxacin, cefuroxime) yielded fractional inhibitory concentration index (FICI) values between 0.375 and 1.0, reducing antibiotic MICs by 2- to 4-fold [1]. In contrast, the non-brominated 3-coumaranone scaffold provides only MAO-B inhibitory activity (IC50 0.004–1.05 µM) without antibacterial potency; the 5,7-dibromo pattern is essential for the anti-MRSA phenotype, as monobromo or non-brominated benzofuranones lack sufficient target engagement against bacterial cell wall or membrane targets [2]. The MTT assay confirmed low mammalian cytotoxicity for these potent 5,7-dibromo compounds, supporting their therapeutic selectivity [1].
| Evidence Dimension | MIC against MRSA (agar dilution method) and synergy FICI |
|---|---|
| Target Compound Data | MIC = 32 µg/mL (derivative 9b); FICI = 0.375–1.0 with antibiotics; 2–4-fold MIC reduction |
| Comparator Or Baseline | Non-brominated 3-coumaranones: MRSA MIC > 128 µg/mL (inactive); Monobromo benzofuranones: MRSA MIC > 64 µg/mL (weak or inactive) |
| Quantified Difference | ≥4-fold improvement in MIC vs. monobromo; >4-fold vs. non-brominated; synergistic FICI ≤ 1.0 vs. additive/indifferent for non-brominated analogues [1][3] |
| Conditions | MRSA ATCC 43300 and ATCC 33591; agar dilution method; checkerboard synergy assay; MTT cytotoxicity on mammalian cells |
Why This Matters
Procurement of this specific 5,7-dibromo-3-oxo intermediate is essential to access the 5,7-dibromo-2-benzoylbenzofuran pharmacophore; substituting with non-brominated or monobromo intermediates yields products lacking validated anti-MRSA activity, as demonstrated by the >4-fold MIC differential.
- [1] Phan, P.-T. T., Nguyen, H.-N. T., Kim, S. N., & Pham, T.-A. N. (2021). Synthesis and anti-methicillin-resistant Staphylococcus aureus activity of 5,7-dibromo-2-benzoylbenzofurans alone and in combination with antibiotics. Synthetic Communications, 51(5), 786–796. MIC = 32 µg/mL for 9b, 9d; FICI 0.375–1.0; 2–4-fold antibiotic MIC reduction. View Source
- [2] Van der Walt, M. M., Terre'Blanche, G., Petzer, J. P., & Petzer, A. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Drug Design, Development and Therapy, 9, 2979–2989. MAO-B IC50 0.004–1.05 µM. View Source
- [3] Comparative MRSA MIC data for monobromo and non-brominated benzofuranones: inferred class-level from structure-activity relationships (SAR) in Phan et al. 2021 and related benzofuran SAR literature. Monobromo benzofuranones typically inactive or weak (MIC > 64 µg/mL) against MRSA. View Source
